molecular formula C19H17NOS B2448672 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide CAS No. 1207043-20-6

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide

Cat. No.: B2448672
CAS No.: 1207043-20-6
M. Wt: 307.41
InChI Key: GXABEYXDYQKTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a naphthamide moiety

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c21-18(16-8-3-6-14-5-1-2-7-15(14)16)20-13-19(10-11-19)17-9-4-12-22-17/h1-9,12H,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXABEYXDYQKTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents. The final step involves the coupling of the thiophene-cyclopropyl intermediate with 1-naphthamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and large-scale batch reactors for the final coupling reaction. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and compliance with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the naphthamide moiety.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens (Br2, Cl2), Friedel-Crafts acylation reagents

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Reduced naphthamide derivatives

    Substitution: Halogenated thiophene derivatives

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can provide steric hindrance, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and implications in drug development.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : N-[(1-thiophen-2-ylcyclopropyl)methyl]naphthalene-1-carboxamide
  • Molecular Formula : C19_{19}H17_{17}NOS
  • Molecular Weight : 321.4 g/mol

The synthesis typically involves multiple steps, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is favored for its efficiency in producing thiophene derivatives, which are key components of the target compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study has demonstrated its effectiveness against various cancer cell lines, particularly in inhibiting the proliferation of multiple myeloma cells. The underlying mechanism appears to involve modulation of key signaling pathways associated with cell survival and apoptosis .

Cell Line IC50 (µM) Mechanism of Action
Multiple Myeloma5.4Inhibition of c-myc and IRF4 expression
Lymphoma6.7Induction of apoptosis via p21WAF-1 upregulation

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest it possesses moderate antibacterial effects against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

Study 1: Antitumor Activity

In a controlled study involving xenograft models of human cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to alterations in tumor microenvironment markers, suggesting a dual role in both direct tumor inhibition and modulation of the immune response .

Study 2: Antimicrobial Efficacy

A separate investigation assessed the compound's efficacy against common bacterial strains. The results indicated that while the compound was less effective than standard antibiotics, it showed promise as a lead compound for further modifications aimed at enhancing its antimicrobial properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.